3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

Catalog No.
S12060724
CAS No.
M.F
C24H25NO7S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylp...

Product Name

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C24H25NO7S/c1-16-6-12-20(13-7-16)33(27,28)25(18-8-10-19(29-2)11-9-18)24(26)17-14-21(30-3)23(32-5)22(15-17)31-4/h6-15H,1-5H3

InChI Key

SHJDANIRWNOCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is a complex organic compound characterized by its distinctive chemical structure. Its molecular formula is C23H24N2O7SC_{23}H_{24}N_{2}O_{7}S with a molar mass of 472.51 g/mol. This compound features three methoxy groups located at the 3, 4, and 5 positions of a benzene ring, a sulfonamide linkage to a para-methoxyphenyl group, and an amide functional group, making it notable for its potential biological activities and applications in medicinal chemistry .

Typical of amides and sulfonamides. These include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction: The sulfonamide can be reduced to yield the corresponding amine under specific conditions.

Compounds with similar structural motifs often exhibit significant biological activities. Research indicates that 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide may possess:

  • Antimicrobial properties: Similar compounds have shown efficacy against various pathogens.
  • Anticancer activity: Some derivatives have been reported to inhibit tumor growth in different cancer cell lines.
  • Anti-inflammatory effects: Compounds with methoxy groups frequently exhibit anti-inflammatory properties.

The synthesis of 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide typically involves several steps:

  • Formation of the sulfonamide: A reaction between 4-methoxyaniline and phenyl isothiocyanate in anhydrous ethanol to form the corresponding sulfonamide.
  • Coupling reaction: The resultant sulfonamide is then reacted with 3,4,5-trimethoxybenzoic acid or its derivatives under acidic conditions to form the final amide product.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.
  • Chemical Research: It can be used as a reagent in synthetic organic chemistry for further modifications or as a building block for more complex molecules.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Binding affinity studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Testing its effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • In vivo studies: Assessing pharmacokinetics and biodistribution in animal models.

Several compounds share structural similarities with 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,4-dimethoxy-N-(4-methoxyphenyl)benzamideC20H22N2O5C_{20}H_{22}N_{2}O_{5}Two methoxy groupsAntitumor properties
N-(4-methoxyphenyl)-N'-(4-methylphenyl)sulfamideC16H18N2O2SC_{16}H_{18}N_{2}O_{2}SSulfonamide structureAntimicrobial activity
3-(4-methoxyphenyl)-5-methylisoxazoleC11H11N2O2C_{11}H_{11}N_{2}O_{2}Isoxazole ringAnti-inflammatory effects

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide lies in its combination of multiple methoxy groups and a sulfonamide linkage, which may enhance its solubility and bioavailability compared to similar compounds. This structural diversity could lead to distinct pharmacological profiles and broaden its potential applications in medicinal chemistry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Exact Mass

471.13517331 g/mol

Monoisotopic Mass

471.13517331 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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